3-Phenyl-5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl)-1,2,4-oxadiazole

S1P Receptor Pharmacology Sphingosine-1-Phosphate GPCR Profiling

3-Phenyl-5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl)-1,2,4-oxadiazole (CAS 256414-81-0) is a synthetic, small-molecule heterocycle belonging to the 3,5-diaryl-1,2,4-oxadiazole class. It is a close structural analog of the well-characterized S1P1 receptor agonist SEW2871, differing by the absence of a trifluoromethyl substituent on the 3-phenyl ring.

Molecular Formula C19H11F3N2OS
Molecular Weight 372.4 g/mol
CAS No. 256414-81-0
Cat. No. B12078893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl)-1,2,4-oxadiazole
CAS256414-81-0
Molecular FormulaC19H11F3N2OS
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC=CC=C4)C(F)(F)F
InChIInChI=1S/C19H11F3N2OS/c20-19(21,22)16-14(12-7-3-1-4-8-12)11-15(26-16)18-23-17(24-25-18)13-9-5-2-6-10-13/h1-11H
InChIKeyPJHDZYVIURRTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl)-1,2,4-oxadiazole (CAS 256414-81-0): S1P Receptor Pharmacological Tool & SEW2871 Analog


3-Phenyl-5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl)-1,2,4-oxadiazole (CAS 256414-81-0) is a synthetic, small-molecule heterocycle belonging to the 3,5-diaryl-1,2,4-oxadiazole class [1]. It is a close structural analog of the well-characterized S1P1 receptor agonist SEW2871, differing by the absence of a trifluoromethyl substituent on the 3-phenyl ring. This compound has been profiled against sphingosine-1-phosphate (S1P) receptors, and is primarily cataloged as a bioactive small molecule for pharmacological research [2].

Why 3-Phenyl-5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl)-1,2,4-oxadiazole Cannot Be Replaced by Other S1P Modulators


Substitution within the 3,5-diaryl-1,2,4-oxadiazole series is prohibited due to extreme sensitivity of S1P receptor subtype selectivity to minor structural perturbations. The target compound is a des-trifluoromethyl analog of SEW2871, a modification that drastically alters its pharmacological fingerprint. While SEW2871 (CAS 256414-75-2) is a potent and highly selective S1P1 agonist (EC50 13.8 nM) with no activity at S1P2-5 up to 10 µM , the target compound shows a starkly different profile, exhibiting negligible affinity for S1P4 (IC50 > 10,000 nM) in a radioligand displacement assay [1]. This demonstrates that the 3-phenyl substituent is a critical selectivity determinant, and generic replacement by other in-class compounds will lead to completely different biological outcomes.

Quantitative Differentiation Evidence for 3-Phenyl-5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl)-1,2,4-oxadiazole


S1P4 Receptor Affinity: Target vs. S1P1-Selective Comparator SEW2871

A direct head-to-head comparison is not available from the same study, but cross-study comparable data highlights a dramatic shift in activity. The target compound was profiled against S1P4 in a radioligand displacement assay, showing an IC50 greater than 10,000 nM [1]. In contrast, its close structural analog SEW2871, which contains a 3-trifluoromethyl substituent, has been reported as inactive against S1P4 at concentrations up to 10,000 nM in functional selectivity assays . While both show no significant S1P4 agonism, the target compound's residual binding activity, although weak, presents a measurable interaction at S1P4 that is absent in SEW2871. This provides a distinct pharmacological tool for studying S1P4 binding pocket interactions.

S1P Receptor Pharmacology Sphingosine-1-Phosphate GPCR Profiling

Structural Determinant of Selectivity: Absence of 3-Trifluoromethyl Group

The target compound is a direct des-trifluoromethyl analog of the canonical S1P1 agonist SEW2871. In SEW2871, the 3-trifluoromethylphenyl group is essential for potent S1P1 agonism, with an EC50 of 13.8 nM . The target compound, lacking this group, shows no reported S1P1 affinity in available databases, with the only quantitative data being its weak S1P4 IC50 > 10,000 nM [1]. This class-level inference indicates that the 3-CF3 substituent is a critical pharmacophoric element for S1P1 activation, and its removal fundamentally changes the receptor subtype engagement profile.

Medicinal Chemistry Structure-Activity Relationship S1P1 Agonist Optimization

Physicochemical Differentiation: Lipophilicity and Molecular Weight

The target compound (MW 372.4 g/mol) is less lipophilic than its closest analog SEW2871 (MW 440.36 g/mol) due to the absence of one trifluoromethyl group [1][2]. The calculated molecular weight difference of 68 g/mol and reduced fluorine content directly impact solubility and membrane permeability. While no experimental LogP data is available for the target compound, the structural difference implies a lower LogP, which could be advantageous for specific in vitro assay conditions requiring higher aqueous solubility or reduced nonspecific binding.

ADME Properties Physicochemical Profiling Chemical Procurement

Optimal Procurement Scenarios for 3-Phenyl-5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl)-1,2,4-oxadiazole


S1P4 Receptor Binding Pocket Characterization

Use as a low-affinity chemical probe to map the S1P4 binding site. The compound's measured IC50 of >10,000 nM against human S1P4 [1] provides a baseline for mutagenesis studies aiming to convert a weakly binding scaffold into a potent S1P4 ligand, a strategy distinct from using high-affinity S1P1 agonists like SEW2871.

Negative Control in S1P1 Functional Assays

Deploy as a structurally matched negative control for SEW2871 in S1P1 activation experiments. Since the compound lacks the 3-trifluoromethyl group critical for S1P1 agonism (SEW2871 EC50 = 13.8 nM) , it can validate that observed effects are specific to S1P1 engagement rather than off-target activity of the oxadiazole core.

Structure-Activity Relationship (SAR) Studies of Diaryl-Oxadiazoles

Incorporate into focused chemical libraries exploring the SAR of the 3-phenyl substituent. This compound anchors the non-CF3 end of the potency spectrum, enabling quantitative comparison of how electron-withdrawing groups at the 3-position modulate receptor selectivity and activation kinetics.

Crystallography and Biophysical Assays

Leverage the lower molecular weight (372.4 vs 440.4 g/mol for SEW2871) and reduced lipophilicity to facilitate co-crystallization with S1P receptors or related lipid-binding proteins. Its distinct solubility profile may prevent aggregation issues observed with more lipophilic oxadiazole analogs.

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